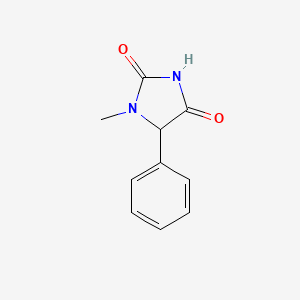![molecular formula C12H13NO3 B12008026 2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
2-[2-(Benzylamino)-2-oxoethyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Benzylamino)-2-oxoethyl]acrylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes both an acrylic acid moiety and a benzylamino group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzylamino)-2-oxoethyl]acrylic acid typically involves the reaction of benzylamine with an appropriate acrylic acid derivative under controlled conditions. One common method involves the use of acryloyl chloride and benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Benzylamino)-2-oxoethyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-(Benzylamino)-2-oxoethyl]acrylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(benzylamino)-2-oxoethyl]acrylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The acrylic acid moiety can participate in polymerization reactions, leading to the formation of various polymeric structures .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound has a similar benzylamino group but differs in the presence of a benzyloxy group instead of an acrylic acid moiety.
[2-(Benzylamino)-2-oxoethoxy]acetic acid: This compound is structurally similar but contains an oxoethoxy group instead of an acrylic acid moiety.
Uniqueness
2-[2-(Benzylamino)-2-oxoethyl]acrylic acid is unique due to its combination of an acrylic acid moiety and a benzylamino group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-(benzylamino)-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,14)(H,15,16) |
Clave InChI |
BKRSMSSGRBVDAO-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)NCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


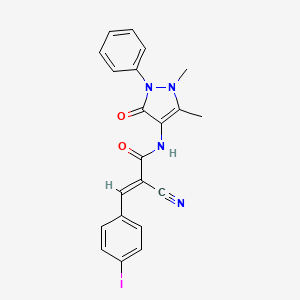
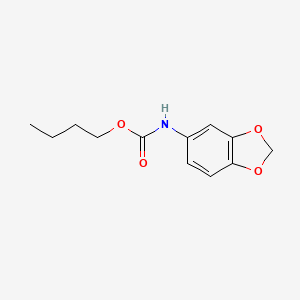
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)

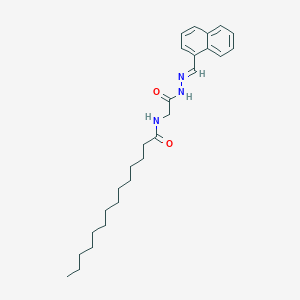
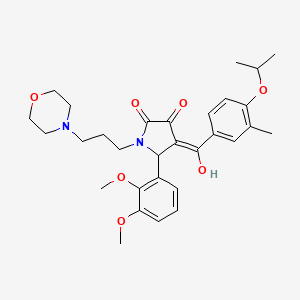

![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)
